molecular formula C8H5ClN2O2 B1519177 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-54-1

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1519177
CAS No.: 800401-54-1
M. Wt: 196.59 g/mol
InChI Key: IZFVERBPAPUYEK-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS No. 800401-54-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • Molecular Weight : 196.59 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains.

CompoundMIC (μg/mL)Control (Ciprofloxacin)
This compound3.12 - 12.52

The compound demonstrated significant activity against Staphylococcus aureus compared to Escherichia coli, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its effects on various human tumor cell lines, reporting IC50_{50} values in the nanomolar range.

Cell LineIC50_{50} (nM)
HeLa50
MCF-775
A549100

These findings suggest that the compound has moderate to high antiproliferative activity against cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzyme pathways or interference with cellular signaling mechanisms. For instance, derivatives of pyrrole have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

In a comparative study of several pyrrole derivatives, this compound was found to have a Minimum Inhibitory Concentration (MIC) that was significantly lower than many existing antibiotics. This suggests its potential for further development into a therapeutic agent .

Case Study 2: Anticancer Properties

In vitro studies on human tumor cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in cancer cells. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVERBPAPUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653337
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-54-1
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyruvic acid (0.86 mL, 12.4 mmol) was added to a solution of 2-chloro-5-iodo-pyridin-4-ylamine (Preparation 115, 1.05 mg, 4.13 mmol), palladium acetate (56 mg, 0.25 mmol) and DABCO (1.39 g, 12.4 mmol) in anhydrous DMF (30 ml). The reaction mixture was degassed with argon for 20 min, then heated to 145° C. for 2 h. The solvent was removed in vacuo and the residue taken up in water (200 mL). The suspension was made alkaline (pH 9–10) with dilute NaOH solution (1M) and filtered through Celite. After washing of the filtrate with ethyl acetate (50 mL) and ether (50 mL) the pH was adjusted to 3 with dilute HCl solution (1M). Extraction with ethyl acetate (5×50 mL), drying of the combined extracts (MgSO4) and concentration gave the title compound. δH (d6 DMSO): 7.24 (1H, s), 7.42 (1H, s), 8.80 (1H, s); m/z (ES−)=195.02 [M−H]−; RT=2.36 min.
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
1.05 mg
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

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